molecular formula C11H9ClFNO2S B3041071 4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane CAS No. 259655-02-2

4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane

Cat. No. B3041071
CAS RN: 259655-02-2
M. Wt: 273.71 g/mol
InChI Key: OJLLIPDICAQXGQ-ZROIWOOFSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane”, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .

Scientific Research Applications

Antifungal Activity

A study investigated derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones , including fluorinated compounds. Given the presence of a thiazolidinone ring in our compound, it’s worth exploring its antifungal properties. Researchers can assess its efficacy against various agricultural fungi and potentially develop new fungicides.

Green Synthesis of Thiazolidinones

The compound’s synthesis pathway involves condensation of thioureas with chloroacetyl chloride and an aldehyde in a natural deep eutectic solvent . This green, one-pot approach yields 5-arylidene-2-imino-4-thiazolidinones. Investigating this synthetic route further could lead to sustainable and efficient methods for producing related compounds.

Mechanism of Action

The mechanism of action for “4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane” is not specified in the search results. It’s possible that the mechanism of action is dependent on the specific application of the compound in research or industry.

properties

IUPAC Name

[(Z)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2S/c12-6-11(15)16-14-9-3-4-17-10-2-1-7(13)5-8(9)10/h1-2,5H,3-4,6H2/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLLIPDICAQXGQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=NOC(=O)CCl)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=C(/C1=N\OC(=O)CCl)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane

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